

Vinyl Carbamate: A Comprehensive Toxicological and Safety Profile for Researchers

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Compound of Interest

Compound Name: Vinyl carbamate

Cat. No.: B013941

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicology and safety data for **vinyl carbamate**. It is intended to serve as a critical resource for professionals in research and drug development who may encounter or work with this compound. This guide summarizes key toxicological endpoints, details experimental methodologies, and visualizes critical pathways to facilitate a thorough understanding of the risks associated with **vinyl carbamate**.

Executive Summary

Vinyl carbamate is a known potent carcinogen and mutagen. Its toxicity is primarily mediated through metabolic activation by cytochrome P450 enzymes, leading to the formation of a highly reactive epoxide intermediate. This intermediate readily forms adducts with DNA, inducing mutations and initiating the carcinogenic process. This guide provides a detailed examination of its toxicological properties, including carcinogenicity, genotoxicity, and metabolism, supported by quantitative data and experimental protocols.

Physical and Chemical Properties

Property	Value
Chemical Name	Ethenyl carbamate
CAS Number	15805-73-9
Molecular Formula	C ₃ H ₅ NO ₂
Molecular Weight	87.08 g/mol
Appearance	White crystalline solid
Melting Point	52-54 °C
Solubility	Moderately soluble in water

Toxicological Data

Acute Toxicity

Quantitative data for the median lethal dose (LD50) of **vinyl carbamate** are not readily available in the public domain. However, studies on related carbamates provide some context for their potential toxicity.

Carcinogenicity

Vinyl carbamate is a potent carcinogen, significantly more so than its precursor, ethyl carbamate.^[1] It has been shown to be a tumor initiator in the skin and to induce lung adenomas in mice.^[1]

Table 1: Carcinogenicity Studies of **Vinyl Carbamate** in Mice

Species/Strain	Route of Administration	Dosing Regimen	Tumor Type	Key Findings	Reference
CD-1 Mice	Topical	Initiation with a single dose	Skin Papillomas	Vinyl carbamate is 10 to 50 times more active than ethyl carbamate as a skin tumor initiator.	[1]
A/J Mice	Intraperitoneal	Single injection of 60 mg/kg	Lung Adenomas	Induced an average of 24.0 tumors per mouse at 24 weeks.	[2]
A/J Mice	Intraperitoneal	Two injections of 16 mg/kg each	Lung Adenomas	Induced an average of 43.2 tumors per mouse at 20 weeks.	[2]

Genotoxicity

Vinyl carbamate is a mutagen and has been shown to be active in the Ames test in the presence of metabolic activation.[\[1\]](#) Its genotoxicity is a direct consequence of its metabolic activation to **vinyl carbamate** epoxide, which forms DNA adducts.

Table 2: Genotoxicity of **Vinyl Carbamate**

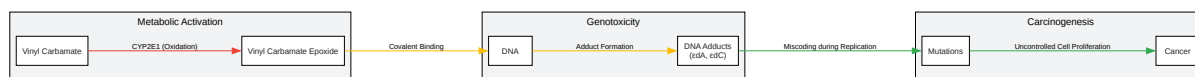
Assay	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation (Ames Test)	Salmonella typhimurium TA100, TA1535	With S9 mix	Positive	[1]
Sister Chromatid Exchange	Chinese Hamster V79 Cells	With S9 mix	Positive	

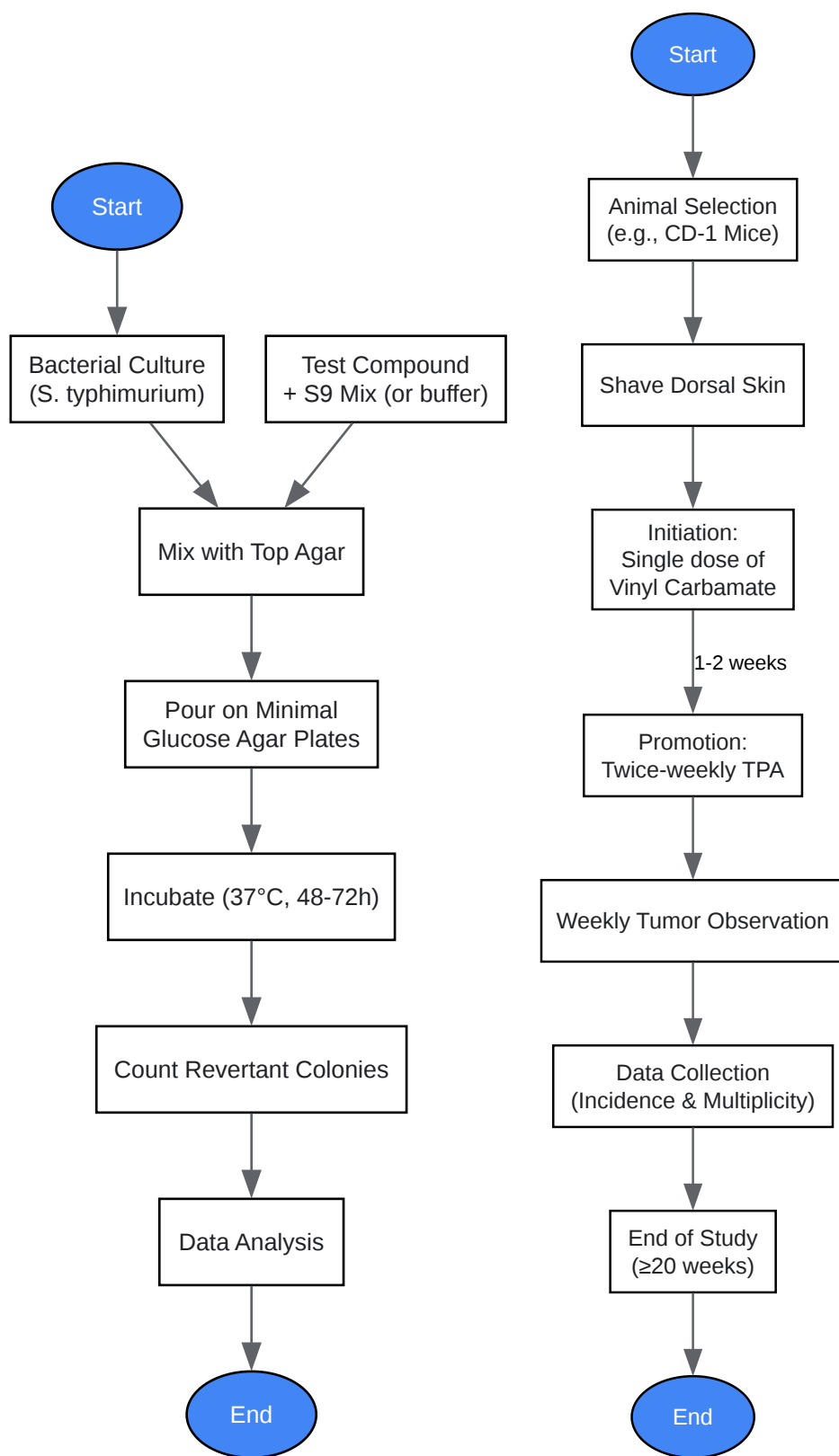
Metabolism and Mechanism of Action

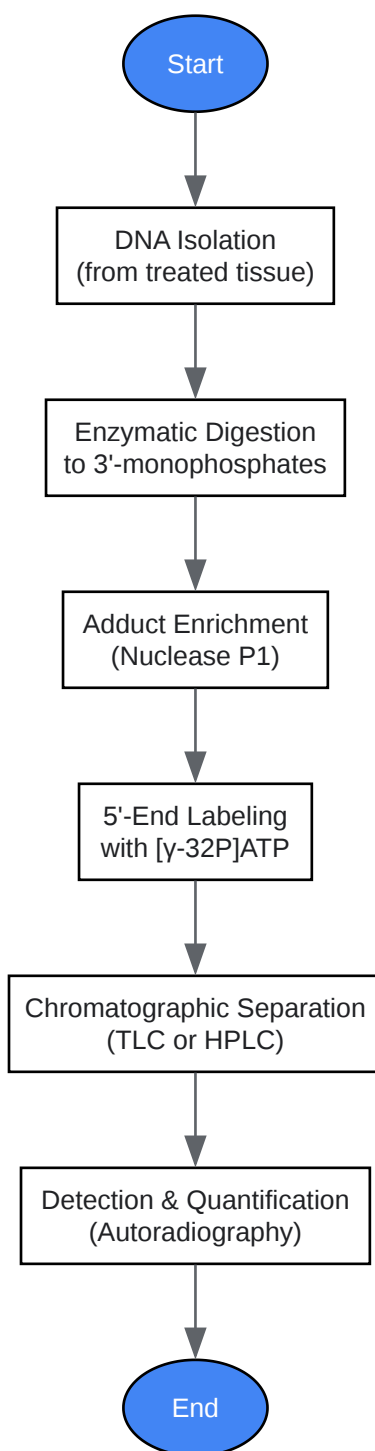
The carcinogenicity of **vinyl carbamate** is intrinsically linked to its metabolic activation. This process is primarily carried out by cytochrome P450 enzymes, particularly CYP2E1.

Metabolic Activation Pathway:

- **Oxidation:** **Vinyl carbamate** is oxidized by CYP2E1 to form the highly reactive intermediate, **vinyl carbamate** epoxide.
- **DNA Adduct Formation:** **Vinyl carbamate** epoxide is a strong electrophile that readily reacts with nucleophilic sites on DNA bases, forming various DNA adducts. The primary adducts identified are 1,N⁶-ethenodeoxyadenosine (εdA) and 3,N⁴-ethenodeoxycytidine (εdC).
- **Mutagenesis and Carcinogenesis:** These DNA adducts can lead to miscoding during DNA replication, resulting in mutations. The accumulation of mutations in critical genes, such as oncogenes and tumor suppressor genes, can initiate and promote the development of cancer.







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References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Chemoprevention of vinyl carbamate-induced lung tumors in strain A mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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